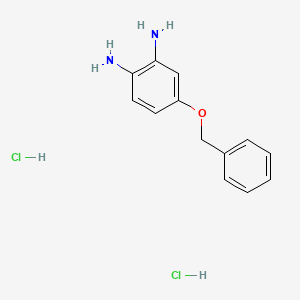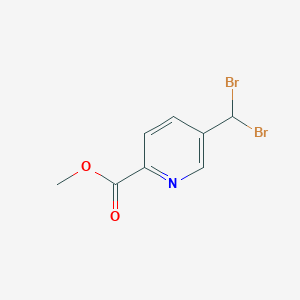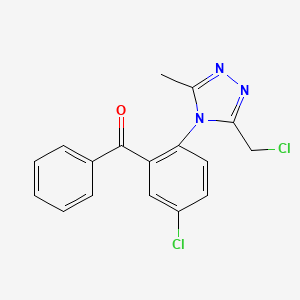
(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
概要
説明
(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Quality Control
Alprazolam impurity F [EP] is crucial in the quality control of pharmaceutical products. An efficient LC/MS/MS methodology has been developed for the analysis of Alprazolam Active Pharmaceutical Ingredient (API) and Alprazolam tablets . This allows for the identification of Alprazolam, its main degradation product, and other impurities with only one chromatographic run, ensuring the purity and safety of pharmaceutical products.
Degradation Product Analysis
The compound serves as a marker for studying the degradation of Alprazolam under various conditions. It helps in understanding the stability of the drug with respect to photostability and excipient influence . This is vital for predicting the shelf life and storage requirements of the medication.
Drug Formulation Improvement
Research has shown that Alprazolam impurity F [EP] forms rapidly in tablet formulations in the presence of excipients, especially under increased temperature and humidity . This knowledge can guide the replacement of certain excipients, like lactose, with alternatives such as calcium carbonate to improve the stability of the drug formulation .
Understanding Maillard Reaction in Pharmaceuticals
The compound is involved in the Maillard reaction, which is significant in pharmaceuticals as many drugs contain amino groups. Studies have demonstrated that reducing carbohydrate excipients are responsible for the generation of this impurity through the Maillard reaction . This understanding can lead to better drug design to avoid unwanted reactions.
Analytical Chemistry Method Development
Alprazolam impurity F [EP] is used in developing analytical methods such as HPLC with UV detection . These methods allow for the rapid and simultaneous determination of Alprazolam and its impurities, which is essential for pharmaceutical analysis .
Reference Standard for Laboratory Tests
As a reference standard, this compound is used in laboratory tests prescribed in the European Pharmacopoeia . It serves as a benchmark for analytical procedures, ensuring consistency and reliability in pharmaceutical testing.
Study of Non-Active Constituents in Drug Formulations
The identification of Alprazolam impurity F [EP] aids in the qualitative and quantitative study of non-active constituents in drug formulations. This is important for understanding the complete profile of a pharmaceutical product and ensuring its efficacy and safety .
作用機序
Target of Action
The compound, also known as Alprazolam impurity F [EP], is a derivative of Alprazolam . Alprazolam primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission and help reduce neuronal excitability .
Mode of Action
Alprazolam enhances the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby reducing anxiety and producing a calming effect .
Biochemical Pathways
Alprazolam and its derivatives are known to influence the gabaergic system . This system is involved in numerous neurological processes, including mood regulation, stress response, and sleep.
Pharmacokinetics
Alprazolam is primarily metabolized by cyp3a enzymes . Therefore, the compound’s ADME properties and bioavailability might be influenced by factors affecting these enzymes.
Result of Action
As a derivative of alprazolam, it may have similar effects, such as reducing anxiety and inducing a calming effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain excipients can speed up the degradation of Alprazolam, leading to the formation of impurities . Similarly, factors like temperature and humidity can affect the stability of the compound .
特性
IUPAC Name |
[5-chloro-2-[3-(chloromethyl)-5-methyl-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-20-21-16(10-18)22(11)15-8-7-13(19)9-14(15)17(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBUCUDVFXOMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191385 | |
| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
CAS RN |
37945-07-6 | |
| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037945076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-2-(3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-CHLORO-2-(3-(CHLOROMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)PHENYL)(PHENYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87BL93EY98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


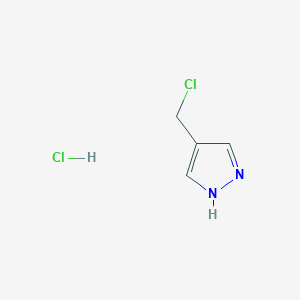
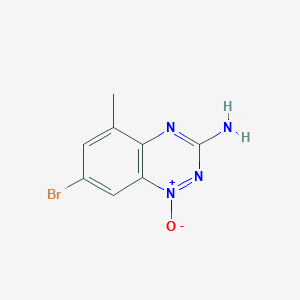
![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)
![1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1603424.png)
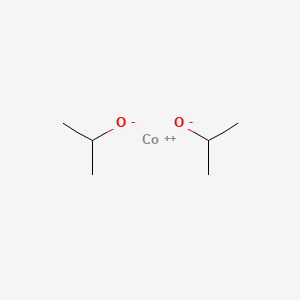

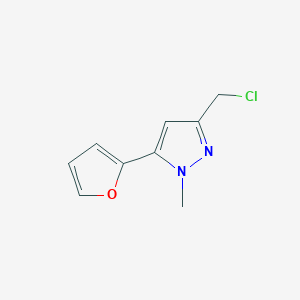
![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)
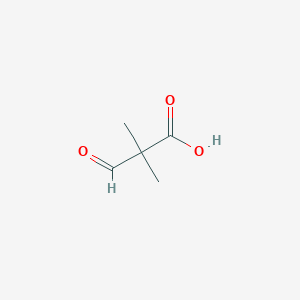
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1603436.png)

